molecular formula C22H17NO3S B2853216 (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 338966-66-8

(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2853216
CAS No.: 338966-66-8
M. Wt: 375.44
InChI Key: XIWBEVVQZRYPCI-GHRIWEEISA-N
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Description

(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound with a complex structure that includes a thiophene ring, a methoxybenzoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the methoxybenzoyl and methoxyphenyl groups. Common reagents used in these reactions include thiophene derivatives, methoxybenzoyl chloride, and methoxyphenylboronic acid. The reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution may produce halogenated derivatives or other substituted compounds.

Scientific Research Applications

(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-25-18-7-3-15(4-8-18)13-17(14-23)20-11-12-21(27-20)22(24)16-5-9-19(26-2)10-6-16/h3-13H,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBEVVQZRYPCI-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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